2-O,3-O,5-O-Tribenzyl-D-arabinitol
Overview
Description
2-O,3-O,5-O-Tribenzyl-D-arabinitol is a chemical compound with the molecular formula C26H30O5 and a molecular weight of 422.5134 g/mol . It is an intermediate in the synthesis of D-Xylulose 5-Phosphate . This compound is characterized by the presence of three benzyl groups attached to the arabinitol backbone, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O,3-O,5-O-Tribenzyl-D-arabinitol typically involves the benzylation of D-arabinitol. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete benzylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-O,3-O,5-O-Tribenzyl-D-arabinitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyl groups can be removed through hydrogenolysis to yield D-arabinitol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of benzylated ketones or aldehydes.
Reduction: Formation of D-arabinitol.
Substitution: Formation of various substituted arabinitol derivatives.
Scientific Research Applications
2-O,3-O,5-O-Tribenzyl-D-arabinitol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-O,3-O,5-O-Tribenzyl-D-arabinitol primarily involves its role as an intermediate in various synthetic pathways. The benzyl groups provide protection to the hydroxyl groups of D-arabinitol, allowing selective reactions to occur at other positions. Upon deprotection, the compound can participate in further chemical transformations, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Tri-O-benzyl-D-ribofuranose
- 2,3,5-Tri-O-benzyl-D-xylulose
- 2,3,5-Tri-O-benzyl-D-xylofuranose
Uniqueness
2-O,3-O,5-O-Tribenzyl-D-arabinitol is unique due to its specific arabinitol backbone and the positioning of the benzyl groups. This structural arrangement provides distinct reactivity and selectivity in synthetic processes, making it a valuable intermediate compared to other benzylated sugar derivatives .
Properties
IUPAC Name |
(2R,3R,4R)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJAQAZBITKET-TWJOJJKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274896 | |
Record name | 2,3,5-Tris-O-(phenylmethyl)-D-arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14233-53-5 | |
Record name | 2,3,5-Tris-O-(phenylmethyl)-D-arabinitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14233-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Tris-O-(phenylmethyl)-D-arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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